molecular formula C18H22FNO4S B2746211 3-(4-fluorophenoxy)-N-(3-methoxyphenethyl)propane-1-sulfonamide CAS No. 946214-68-2

3-(4-fluorophenoxy)-N-(3-methoxyphenethyl)propane-1-sulfonamide

Cat. No. B2746211
CAS RN: 946214-68-2
M. Wt: 367.44
InChI Key: WULJGKXAVZZNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenoxy)-N-(3-methoxyphenethyl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been found to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Compounds with structural similarities to "3-(4-fluorophenoxy)-N-(3-methoxyphenethyl)propane-1-sulfonamide" have been explored for their potential in creating high-performance proton exchange membranes (PEMs) for fuel cells. Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units to develop comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibited high proton conductivity and good properties as PEM materials, suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Solubility Modulation in Polymer Chemistry

Hildebrand, Laschewsky, and Wischerhoff (2016) focused on zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s to study the modulation of their solubility in water and aqueous salt solutions. The research highlighted how the spacer group separating the cationic and anionic moieties impacts the solubility and phase behavior of the polymers, pointing towards customizable materials for various applications (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Sulfonated Block Copolymers for Advanced Materials

Bae, Miyatake, and Watanabe (2009) developed sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups. These materials showed promise for fuel-cell applications due to their high proton conductivity and mechanical properties, highlighting the potential of fluoro- and sulfonamide-containing polymers in high-tech applications (Bae, Miyatake, & Watanabe, 2009).

Polymorphism in Aromatic Sulfonamides

Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups. Their work provides insights into how fluorine substitution affects the crystalline forms of these compounds, which is crucial for the development of materials with specific physical properties (Terada et al., 2012).

properties

IUPAC Name

3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-23-18-5-2-4-15(14-18)10-11-20-25(21,22)13-3-12-24-17-8-6-16(19)7-9-17/h2,4-9,14,20H,3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULJGKXAVZZNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.